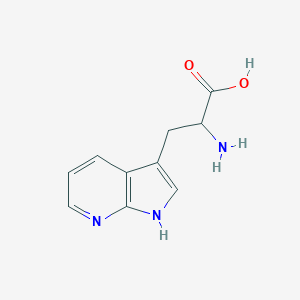

7-Azatryptophan

説明

特性

IUPAC Name |

2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLOIIPRZGMRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101229652 | |

| Record name | DL-7-Azatryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7303-50-6, 1137-00-4 | |

| Record name | α-Amino-1H-pyrrolo[2,3-b]pyridine-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7303-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Azatryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Azatryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007303506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7303-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-7-Azatryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Azatryptophan Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-AZA-DL-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26NJJ3M0J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of 7-Azatryptophan

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of 7-azatryptophan, a fluorescent analog of tryptophan. This valuable compound serves as a critical tool in peptide and protein research, offering unique photophysical properties for studying molecular structure, dynamics, and interactions. This document details both chemical and enzymatic synthesis routes, as well as various purification strategies, complete with experimental protocols and quantitative data to aid researchers in their laboratory work.

Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main approaches: chemical synthesis and enzymatic synthesis. The choice of method often depends on the desired stereochemistry, scale, and available resources.

Asymmetric Chemical Synthesis

A robust method for the asymmetric synthesis of L-7-azatryptophan involves the alkylation of a chiral glycine-Ni(II) complex. This approach offers high diastereoselectivity, yielding the desired enantiomer in good purity.[1][2] A key precursor for this synthesis is 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine.

Table 1: Summary of Asymmetric Synthesis of L-7-Azatryptophan

| Step | Method | Key Reagents | Yield | Purity/Selectivity | Reference |

| Alkylation | Asymmetric alkylation of a chiral glycine-Ni(II) complex | 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine, Chiral Ni(II) complex of a glycine Schiff base, NaOH, DMSO | 74% (for the alkylated Ni-complex) | Excellent diastereoselectivity (only one isomer detected) | [1] |

| Overall (3 steps) | Alkylation, hydrolysis, and Fmoc-protection | As above, followed by acid hydrolysis and reaction with Fmoc-OSu | 49% | High chemical purity by 1H-NMR and HPLC | [1] |

| Fmoc-Derivatization | Reaction with Fmoc-Cl | L-7-Azatryptophan, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), Sodium bicarbonate, Dioxane/Water | 99% | High (by RP-HPLC) | [3] |

Protocol 1: Synthesis of 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine

The synthesis of the key electrophile, 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine, can be achieved from 1H-pyrrolo[2,3-b]pyridine (7-azaindole) through a chloromethylation reaction. While specific literature on this exact reaction is sparse, a general approach can be adapted from similar transformations.

Protocol 2: Asymmetric Synthesis of L-7-Azatryptophan via Ni(II) Complex [1]

-

Alkylation:

-

In a reaction vessel under a nitrogen atmosphere, dissolve the chiral Ni(II) complex of the glycine Schiff base in dimethyl sulfoxide (DMSO).

-

Add 0.8 equivalents of 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine and 1.5 equivalents of sodium hydroxide.

-

Stir the reaction mixture at room temperature for 1.5 hours.

-

To the resulting mixture, add methanol (MeOH) and continue stirring at 20°C for 2 hours, then heat to 60°C for 1 hour to afford the alkylated Ni-complex.

-

-

Hydrolysis and Purification:

-

The crude alkylated Ni-complex is then subjected to acidic hydrolysis to release the L-7-azatryptophan.

-

Purification can be achieved through standard chromatographic techniques to yield the desired amino acid with high purity.

-

-

Fmoc-Protection:

-

Dissolve the purified L-7-azatryptophan in a suitable solvent.

-

Add Fmoc-OSu in the presence of sodium carbonate.

-

The reaction proceeds smoothly to furnish Fmoc-L-7-AzaTrp-OH.

-

Purification is achieved by trituration with toluene to remove hydrolyzed impurities from unreacted Fmoc-OSu.

-

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly specific alternative for producing this compound. The enzyme tryptophan synthase β-subunit (TrpB) can catalyze the reaction between 7-azaindole and serine to produce L-7-azatryptophan.[4] This method is particularly advantageous for producing isotopically labeled this compound by using labeled serine.[4]

Table 2: Enzymatic Synthesis of L-7-Azatryptophan

| Enzyme | Substrates | Key Conditions | Product | Reference |

| Tryptophan Synthase β-subunit (TrpB) mutant | 7-azaindole, L-serine | Aqueous buffer, pH optimized for enzyme activity | L-7-Azatryptophan | [4] |

Protocol 3: Enzymatic Synthesis of L-7-Azatryptophan [4]

-

Enzyme Preparation:

-

Express and purify a suitable mutant of the tryptophan synthase β-subunit (TrpB) that exhibits activity towards 7-azaindole.

-

-

Enzymatic Reaction:

-

In a reaction vessel, combine 7-azaindole and an excess of L-serine in a suitable buffer (e.g., potassium phosphate buffer, pH 8.0).

-

Add the purified TrpB enzyme to initiate the reaction.

-

Incubate the mixture at an optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

-

Monitor the reaction progress by HPLC or other suitable analytical techniques.

-

-

Work-up and Purification:

-

Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by heat or pH change).

-

Remove the denatured enzyme by centrifugation.

-

The resulting solution containing L-7-azatryptophan can then be purified using chromatographic methods as described in the purification section.

-

Purification of this compound

Purification is a critical step to obtain high-purity this compound suitable for downstream applications such as peptide synthesis or cell-based assays. Common purification methods include recrystallization and various forms of chromatography.

Recrystallization

Recrystallization is a cost-effective method for purifying crude this compound. The choice of solvent is crucial for effective purification.

Table 3: Recrystallization of this compound Derivatives

| Compound | Solvent System | Outcome | Reference |

| Fmoc-L-7-Azatryptophan-OH | Ethyl acetate/hexane | Pure crystalline product | [3] |

Protocol 4: Recrystallization of Fmoc-L-7-Azatryptophan-OH [3]

-

Dissolve the crude Fmoc-L-7-Azatryptophan-OH in a minimal amount of hot ethyl acetate.

-

If insoluble impurities are present, perform a hot filtration.

-

Slowly add hexane to the hot solution until it becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethyl acetate/hexane mixture.

-

Dry the crystals under vacuum to obtain the purified product.

Chromatographic Purification

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for achieving high-purity this compound.

Table 4: HPLC Purification Methods for this compound and Derivatives

| Method | Stationary Phase | Mobile Phase | Application | Reference |

| Reverse-Phase HPLC (RP-HPLC) | C18 | A: 0.1% TFA in waterB: 0.1% TFA in acetonitrile (gradient) | Purification of crude this compound containing peptides | [3] |

| Chiral HPLC | Macrocyclic glycopeptide (e.g., teicoplanin-based) | Aqueous/organic with additives | Separation of D- and L-enantiomers of this compound |

Protocol 5: Purification by Reverse-Phase HPLC [3]

-

Sample Preparation: Dissolve the crude this compound or its derivative in a suitable solvent, preferably the initial mobile phase. Filter the sample through a 0.22 µm filter.

-

HPLC Conditions:

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 65% B over 30 minutes). The optimal gradient will depend on the hydrophobicity of the compound.

-

Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 280 nm).

-

-

Fraction Collection and Analysis: Collect fractions corresponding to the desired peak. Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product.

Protocol 6: Chiral Separation by HPLC

-

Column Selection: Utilize a chiral stationary phase (CSP) suitable for amino acid separation, such as a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).

-

Mobile Phase Optimization: The mobile phase composition is critical for achieving enantiomeric separation. A typical mobile phase consists of an aqueous component (with an acidic modifier like formic acid) and an organic modifier (like methanol or acetonitrile). The ratio of these components needs to be optimized to achieve the best resolution.

-

Analysis: Inject the racemic mixture of this compound onto the chiral column and monitor the elution of the two enantiomers. The retention times will differ for the D- and L-isomers, allowing for their separation and quantification.

Conclusion

The synthesis and purification of this compound are well-established processes with multiple available routes. The choice between chemical and enzymatic synthesis will be guided by factors such as the need for stereochemical control and the desired scale of production. Asymmetric chemical synthesis provides a reliable method for obtaining the L-enantiomer, while enzymatic synthesis offers a greener alternative, especially for isotopic labeling. A combination of recrystallization and chromatographic techniques, particularly HPLC, is essential for achieving the high purity required for sensitive biological applications. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to successfully produce and purify this compound for their scientific endeavors.

References

An In-depth Technical Guide to the Spectral Properties and Characteristics of 7-Azatryptophan

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties of 7-azatryptophan (7-azaTrp), a fluorescent analog of tryptophan. Its unique photophysical characteristics make it a powerful tool for investigating protein structure, dynamics, and interactions. This document details its core spectral features, the influence of environmental factors, and experimental protocols for its application.

Core Spectral Properties

This compound's distinct spectral properties, particularly its red-shifted absorption and emission compared to native tryptophan, allow for its selective excitation and detection. This is a key advantage in protein studies where the fluorescence of multiple tryptophan residues can complicate data interpretation.[1][2]

The absorption and emission spectra of this compound are shifted to longer wavelengths (red-shifted) compared to tryptophan.[2][3] The absorption maximum of 7-azaTrp is red-shifted by approximately 10 nm, while the fluorescence emission maximum shows a more significant red shift of about 46-70 nm.[1][2][3] In aqueous solution at neutral pH, 7-azaindole, the chromophore of this compound, has an absorption maximum at 287 nm and a fluorescence maximum at 395 nm.[1] When incorporated into a protein in a hydrophobic environment, the fluorescence emission maximum is around 360 nm.[4][5]

The fluorescence quantum yield of this compound is highly sensitive to its local environment, a property that makes it an excellent probe for solvent accessibility and protein conformation changes.[2] In aqueous solutions, the fluorescence of 7-azaTrp is significantly quenched, resulting in a low quantum yield.[4][5] For instance, the quantum yield in water at pH 7 is reported to be 0.01, which can increase to 0.25 in a nonpolar solvent like acetonitrile.[2]

A key feature of this compound is its single-exponential fluorescence decay in water over a wide pH range, in contrast to the multi-exponential decay often observed for tryptophan.[3][6][7] At pH 7 and 20°C, the fluorescence lifetime of this compound in water is approximately 780-910 ps.[3] This single-exponential decay simplifies the analysis of fluorescence data.

Table 1: Comparison of Spectral Properties of Tryptophan and this compound

| Property | Tryptophan | This compound |

| Absorption Maximum | ~280 nm | ~287-290 nm (red-shifted by ~10 nm)[1][2][3] |

| Emission Maximum | ~350 nm | ~395-400 nm in water (red-shifted by 46-70 nm)[1][2] |

| ~360 nm in hydrophobic environments[4][8] | ||

| Fluorescence Lifetime | Multi-exponential | Single-exponential (~780 ps in water at pH 7)[3] |

| Quantum Yield | ~0.13 in water | 0.01 in water (pH 7), increases in nonpolar solvents[2] |

Environmental Influences on Spectral Properties

The spectral properties of this compound are significantly influenced by its microenvironment, including solvent polarity, pH, and temperature. This sensitivity is a major reason for its utility as a probe in biological systems.

The fluorescence of this compound is strongly dependent on solvent polarity. In polar, protic solvents like water, its fluorescence is quenched.[4][5] As the solvent polarity decreases, the quantum yield increases.[2] For example, the quantum yield of 7-azaindole is about 10-fold lower in water compared to cyclohexane.[2] This property allows researchers to probe the local environment of the 7-azaTrp residue within a protein; a residue exposed to the aqueous solvent will have lower fluorescence intensity than one buried in a hydrophobic core.[4][8]

The fluorescence lifetime of this compound exhibits a dependence on pH. While it displays a single-exponential decay over most of the pH range, at very low pH (below 3), the lifetime can change.[3]

Temperature can also affect the fluorescence properties of this compound, influencing both the fluorescence lifetime and quantum yield. As with tryptophan, an increase in temperature generally leads to a decrease in fluorescence intensity due to increased non-radiative decay processes.

Experimental Protocols

This section outlines the general methodologies for measuring the spectral properties of this compound.

Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.

Methodology:

-

Prepare a stock solution of this compound in the desired buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

Determine the precise concentration of the stock solution.

-

Prepare a series of dilutions of the stock solution in the same buffer.

-

Measure the absorbance of each dilution over a wavelength range of 250-350 nm using a double-beam UV-Vis spectrophotometer.

-

The wavelength of maximum absorbance (λmax) can be determined from the resulting spectra.

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Objective: To measure the excitation and emission spectra of this compound.

Methodology:

-

Prepare a dilute solution of this compound (typically in the low micromolar range to avoid inner filter effects) in the buffer of choice.

-

Emission Spectrum:

-

Set the excitation wavelength to the absorption maximum of this compound (e.g., 288 nm).

-

Scan the emission monochromator over a wavelength range from 300 nm to 500 nm.

-

Record the fluorescence intensity as a function of emission wavelength.

-

-

Excitation Spectrum:

-

Set the emission wavelength to the fluorescence maximum of this compound (e.g., 395 nm).

-

Scan the excitation monochromator over a wavelength range from 250 nm to 350 nm.

-

Record the fluorescence intensity as a function of excitation wavelength.

-

-

Appropriate excitation and emission slit widths should be used to balance signal-to-noise with spectral resolution.[4]

Objective: To measure the fluorescence lifetime of this compound.

Methodology:

-

Utilize a time-correlated single-photon counting (TCSPC) system.

-

Excite the sample with a pulsed light source (e.g., a laser diode or a flash lamp) at a wavelength where this compound absorbs (e.g., 288 nm).

-

Collect the fluorescence emission at the wavelength of maximum intensity.

-

The instrument measures the time delay between the excitation pulse and the detection of the emitted photon.

-

A histogram of these time delays is constructed, which represents the fluorescence decay curve.

-

The decay curve is then fitted to an exponential function (or multiple exponential functions if the decay is complex) to determine the fluorescence lifetime(s). For this compound in water, a single-exponential fit is typically sufficient.[3]

Visualizations

Caption: Workflow for steady-state fluorescence analysis of this compound.

Caption: Effect of solvent polarity on this compound fluorescence properties.

Applications in Research and Drug Development

The unique spectral properties of this compound make it a valuable tool in various research areas:

-

Probing Protein Structure and Dynamics: By incorporating 7-azaTrp at specific sites in a protein, changes in the local environment can be monitored through changes in its fluorescence. This is useful for studying protein folding, conformational changes, and solvent accessibility.[2][3]

-

Investigating Protein-Protein Interactions: The ability to selectively excite 7-azaTrp in the presence of native tryptophans allows for the study of binding events and the characterization of protein complexes.[2][3][6]

-

Förster Resonance Energy Transfer (FRET): this compound can serve as a FRET donor or acceptor in combination with other fluorophores to measure distances and study molecular interactions.

-

Drug Discovery: 7-AzaTrp can be used in high-throughput screening assays to monitor the binding of small molecules to target proteins.

References

- 1. DSpace [dr.lib.iastate.edu]

- 2. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pnas.org [pnas.org]

- 5. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [dr.lib.iastate.edu]

- 7. Single-Exponential Fluorescence Decay of the Nonnatural Amino Acid this compound and the Nonexponential Fluorescence Decay of Tryptophan in Water | Semantic Scholar [semanticscholar.org]

- 8. pnas.org [pnas.org]

physical and chemical properties of 7-azatryptophan

An In-Depth Technical Guide to the Physical and Chemical Properties of 7-Azatryptophan

Executive Summary

This compound (7-AzaTrp) is a structurally analogous, non-canonical amino acid to tryptophan, where a nitrogen atom replaces the carbon at the 7th position of the indole ring.[1] This substitution imparts unique photophysical properties, making it an invaluable tool for researchers, particularly in the fields of biochemistry, biophysics, and drug development. Its distinct spectral characteristics, including red-shifted absorption and emission spectra compared to tryptophan, allow for its use as a selective fluorescent probe to investigate protein structure, dynamics, folding, and molecular interactions.[2][3] This guide provides a comprehensive overview of the core , detailed experimental protocols for its synthesis and incorporation into peptides, and a summary of its applications.

Physical and Chemical Properties

This compound's defining feature is the nitrogen substitution in its bicyclic side chain, which modifies its electronic properties while maintaining a similar size and shape to tryptophan, often making it a well-tolerated substitute in biological systems.[4]

Core Properties

The fundamental physical and chemical characteristics of L-7-Azatryptophan are summarized below. It is generally more hydrophilic than its canonical counterpart, tryptophan.[2]

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | [5] |

| Molecular Formula | C₁₀H₁₁N₃O₂ | [5][6][7] |

| Molecular Weight | 205.21 g/mol | [5][6][7] |

| Appearance | White to off-white powder | [8] |

| pKa (Side Chain) | 4.5 (for the N7 atom protonation) | [2] |

| Solubility | Soluble in 1 M HCl (50 mg/ml) with heating. | |

| Melting Point (Fmoc derivative) | 214°C (Fmoc-L-7-AzaTrp-OH) | [2] |

Spectroscopic Properties

The unique spectroscopic signature of 7-AzaTrp is the primary reason for its widespread use as an intrinsic fluorescent probe. It overcomes many of the limitations associated with tryptophan fluorescence, such as complex photophysics and spectral overlap in multi-tryptophan proteins.[2]

Key Spectroscopic Features:

-

Red-Shifted Spectra : Both the absorption and emission maxima of 7-AzaTrp are significantly red-shifted compared to tryptophan, by approximately 10 nm and 46-50 nm, respectively.[2][3][9] This allows for selective excitation of 7-AzaTrp without exciting tryptophan or tyrosine residues.[2]

-

Environmental Sensitivity : The fluorescence emission maximum and quantum yield are highly sensitive to the polarity of the local environment.[2] The emission maximum can shift from ~325 nm in nonpolar solvents like cyclohexane to 400 nm in water.[2] In hydrophobic protein interiors, the emission maximum is typically around 360 nm.[4]

-

Quantum Yield : The fluorescence quantum yield is strongly quenched in aqueous environments (as low as 0.01) but increases significantly in nonpolar environments (up to 0.25 in acetonitrile).[2] This property makes it an excellent reporter of solvent accessibility.[4][10]

-

Fluorescence Decay : Unlike tryptophan, which exhibits complex, non-exponential fluorescence decay, 7-AzaTrp often displays a single exponential decay in water, simplifying data analysis.[3][9][11]

| Parameter | Solvent | Wavelength / Value | Reference(s) |

| Absorption λmax | Water (pH 7) | 287 nm | [11] |

| Emission λmax | Cyclohexane | 325 nm | [2] |

| Diethyl Ether | 345 nm | [2] | |

| Acetonitrile | 362 nm | [2] | |

| n-Propanol | 367 nm | [2] | |

| Water (pH 7) | 395-400 nm | [2][11] | |

| Fluorescence Quantum Yield | Water (pH 7) | 0.01 | [2] |

| Acetonitrile | 0.25 | [2] |

Experimental Protocols

The successful application of 7-AzaTrp in research relies on robust methods for its synthesis, derivatization, and incorporation into peptides.

Asymmetric Synthesis of L-7-Azatryptophan

An efficient method for producing enantiomerically pure L-7-AzaTrp is through the asymmetric alkylation of a chiral glycine-Ni(II) complex.[1][12]

Methodology:

-

Complex Formation : A chiral nucleophilic glycine equivalent is prepared as a Ni(II)-complex derived from a glycine Schiff base and a chiral ligand.

-

Alkylation : The Ni(II) complex is reacted with 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine in a solvent such as DMSO with a base (e.g., NaOH) under an inert atmosphere at room temperature.[12] The reaction proceeds with high diastereoselectivity.[1][12]

-

Decomposition & Isolation : The resulting alkylated Ni(II) complex is decomposed using an acidic workup to release the amino acid.

-

Purification : The final L-7-Azatryptophan product is purified using standard techniques such as recrystallization or chromatography. This process can achieve an overall yield of around 49% over three steps.[12]

Incorporation via Solid-Phase Peptide Synthesis (SPPS)

7-AzaTrp can be readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).[1]

Methodology:

-

Fmoc Derivatization of L-7-AzaTrp :

-

Dissolve L-7-Azatryptophan in a 10% aqueous sodium bicarbonate solution.[1]

-

Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in dioxane dropwise at 0°C while stirring.[1]

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.[1]

-

Work up the reaction by diluting with water, washing with diethyl ether, and acidifying the aqueous layer with 1 M HCl to precipitate the product.[1]

-

Collect the precipitate by filtration and recrystallize to obtain pure Fmoc-L-7-Azatryptophan-OH with high yield (~99%).[1]

-

-

SPPS Protocol :

-

Resin Preparation : Start with a suitable Fmoc-protected amino acid-loaded resin and swell in a solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection : Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.[1]

-

Amino Acid Coupling : Activate the carboxyl group of the incoming Fmoc-amino acid (including Fmoc-L-7-AzaTrp-OH) using a coupling reagent such as HBTU/HOBt.[1] Allow it to react with the free amine on the resin. A double coupling may be performed to ensure high efficiency for 7-AzaTrp incorporation.[1]

-

Repeat Cycles : Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

-

Final Cleavage and Deprotection : Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1] Note: The 7-AzaTrp side chain can be sensitive to prolonged TFA treatment, so optimization may be required.[1]

-

Purification : Precipitate the crude peptide in cold diethyl ether, collect by centrifugation, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]

-

Analytical Characterization

-

Reverse-Phase HPLC (RP-HPLC) : Used to assess the purity of the synthesized peptide and to purify the final product.[1][2]

-

Mass Spectrometry (MS) : Confirms the molecular weight of the final peptide, verifying the successful incorporation of 7-AzaTrp.[1][13]

-

Nuclear Magnetic Resonance (NMR) : Provides detailed structural information, confirming the identity and purity of 7-AzaTrp and its incorporation into the peptide.[2][13]

Applications in Research and Drug Development

The unique properties of 7-AzaTrp make it a versatile tool for probing complex biological systems.

-

Probing Protein Structure and Environment : The sensitivity of 7-AzaTrp's fluorescence to its local environment allows it to report on the polarity of a specific site within a protein, its accessibility to solvent, and conformational changes.[2][4]

-

Studying Protein Folding and Dynamics : By replacing a native tryptophan, researchers can monitor folding pathways and the dynamics of specific protein domains.[2] Its use in resonance energy transfer (FRET) experiments, where it can act as an energy acceptor, is also valuable for measuring intramolecular distances.[2]

-

Investigating Protein-Protein and Protein-Ligand Interactions : 7-AzaTrp can be incorporated into a peptide or protein to study its binding to a partner molecule.[3][9] Changes in its fluorescence signal (e.g., intensity, lifetime, or emission maximum) upon binding provide quantitative information about the interaction, such as binding affinity and kinetics.[2] For example, the fluorescence of a 7-AzaTrp-containing hirudin analog was strongly quenched upon binding to thrombin, providing insight into the protein-protein interface.[2]

-

Biosynthetic Incorporation : 7-AzaTrp can be biosynthetically incorporated into proteins using tryptophan-auxotrophic strains of E. coli, enabling the production of proteins with a site-specific fluorescent label for in vivo or in vitro studies.[4][14] However, it's important to note that in some cases, this substitution can lead to reduced or inactive enzymes.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pnas.org [pnas.org]

- 5. 7-Aza-L-tryptophan | C10H11N3O2 | CID 7000165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. DL-7-Azatryptophan 7146-37-4 [sigmaaldrich.com]

- 9. DSpace [dr.lib.iastate.edu]

- 10. pnas.org [pnas.org]

- 11. DSpace [dr.lib.iastate.edu]

- 12. addi.ehu.es [addi.ehu.es]

- 13. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 14. academic.oup.com [academic.oup.com]

The Biological Activity of 7-Azatryptophan: A Technical Guide for Researchers

Abstract

7-Azatryptophan is a structurally unique analog of the essential amino acid tryptophan, characterized by the substitution of a nitrogen atom for the carbon at the 7th position of the indole ring. This modification imparts distinct photophysical properties, rendering it a powerful fluorescent probe for investigating protein structure, dynamics, and interactions. Beyond its utility in biophysical studies, emerging research suggests other potential biological activities, including antimicrobial and anticancer effects, possibly mediated through its interaction with tryptophan metabolic pathways. This technical guide provides an in-depth overview of the biological activity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Introduction

This compound's primary significance in biological research stems from its intrinsic fluorescence. Unlike tryptophan, which has complex photophysical properties, this compound exhibits a red-shifted absorption and emission spectrum, making it a valuable tool for site-specific labeling and analysis of proteins.[1] Its incorporation into peptides and proteins, either through chemical synthesis or biosynthetic methods, allows for the introduction of a sensitive reporter group with minimal structural perturbation. This guide will explore the multifaceted biological activities of this compound, from its well-established role as a fluorescent probe to its potential as a modulator of cellular processes.

Photophysical and Spectroscopic Properties

The substitution of a nitrogen atom in the indole ring of tryptophan to form this compound results in significant alterations to its electronic structure, leading to unique spectroscopic characteristics. These properties are highly sensitive to the local environment, making this compound an excellent probe for studying protein conformation and binding events.

Table 1: Photophysical Properties of this compound vs. Tryptophan

| Property | Tryptophan | This compound | Reference(s) |

| Absorption Maximum (λabs) | ~280 nm | ~290 nm (red-shifted by ~10 nm) | [2][3] |

| Emission Maximum (λem) | ~350 nm | ~396 nm (red-shifted by ~46 nm) | [2][3] |

| Quantum Yield (in water) | ~0.13-0.14 | ~0.01 (strongly quenched) | [2][3] |

| Fluorescence Lifetime (in water) | Non-exponential decay | Single exponential decay (~780 ps at pH 7) | [1] |

Incorporation of this compound into Peptides and Proteins

The utility of this compound as a biological probe is contingent on its successful incorporation into polypeptide chains. This can be achieved through two primary methods: solid-phase peptide synthesis (SPPS) for shorter peptides and biosynthetic incorporation for larger proteins in cellular systems.

Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the site-specific insertion of this compound into a peptide sequence. The process involves the sequential addition of amino acids to a growing chain anchored to a solid resin.

Materials:

-

Fmoc-protected amino acids (including Fmoc-L-7-azatryptophan-OH)

-

Rink Amide resin

-

N,N'-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HATU)

-

Activator base (e.g., DIPEA)

-

Cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the terminal amine.

-

Amino Acid Coupling: Activate the desired Fmoc-amino acid with a coupling reagent and activator base in DMF and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using Fmoc-L-7-azatryptophan-OH at the desired position.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Biosynthetic Incorporation

For the production of larger proteins containing this compound, biosynthetic incorporation using tryptophan-auxotrophic bacterial strains is the method of choice. These strains are unable to synthesize their own tryptophan and will therefore incorporate externally supplied analogs into their proteins.

Materials:

-

Tryptophan-auxotrophic E. coli strain (e.g., ATCC 23803)

-

Expression vector containing the gene of interest

-

Minimal medium (M9)

-

L-Tryptophan

-

L-7-Azatryptophan

-

Inducing agent (e.g., IPTG)

Procedure:

-

Transformation: Transform the tryptophan-auxotrophic E. coli strain with the expression vector.

-

Starter Culture: Grow a starter culture overnight in minimal medium supplemented with a limiting amount of L-tryptophan.

-

Main Culture: Inoculate a larger volume of minimal medium with the starter culture.

-

Induction and Analog Addition: When the culture reaches the mid-log phase of growth, induce protein expression with the appropriate inducer and supplement the medium with L-7-azatryptophan.

-

Harvesting: After a suitable incubation period, harvest the cells by centrifugation.

-

Protein Purification: Lyse the cells and purify the this compound-containing protein using standard chromatography techniques.[2]

Antimicrobial Activity

While the primary application of this compound has been as a fluorescent probe, some studies have investigated its potential antimicrobial properties, particularly when incorporated into antimicrobial peptides (AMPs). The introduction of this compound can influence the peptide's interaction with bacterial membranes.

Table 2: Antimicrobial Activity of a Peptide Containing this compound

| Peptide | Target Organism | MIC (µM) | Reference |

| NCR169C17–38C12,17/S-10W7-Aza I | E. faecalis | 3.1 | [5] |

| S. aureus | 3.1 | [5] | |

| K. pneumoniae | 3.1 | [5] | |

| A. baumannii | 3.1 | [5] | |

| P. aeruginosa | 3.1 | [5] | |

| E. coli | 3.1 | [5] | |

| NCR169C17–38C12,17/S-10W7-Aza II | E. faecalis | 3.1 | [5] |

| S. aureus | 3.1 | [5] | |

| K. pneumoniae | 3.1 | [5] | |

| A. baumannii | 3.1 | [5] | |

| P. aeruginosa | 3.1 | [5] | |

| E. coli | 3.1 | [5] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Peptide stock solution

-

Spectrophotometer

Procedure:

-

Bacterial Culture: Grow bacterial strains to the mid-log phase in MHB.

-

Dilution: Dilute the bacterial culture to a final concentration of approximately 1 x 105 CFU/mL.

-

Peptide Dilution: Prepare serial twofold dilutions of the this compound-containing peptide in the microtiter plate.

-

Inoculation: Add the diluted bacterial culture to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: Determine the MIC as the lowest peptide concentration at which no visible bacterial growth is observed.[6]

Interaction with Tryptophan Metabolic Pathways

Given its structural similarity to tryptophan, this compound has the potential to interact with enzymes and signaling pathways involved in tryptophan metabolism. The primary route of tryptophan degradation is the kynurenine pathway, which is initiated by the enzyme indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).

The kynurenine pathway is implicated in immune regulation and various disease states.[7][8] The depletion of tryptophan and the production of downstream metabolites by this pathway can modulate T-cell proliferation and function.[9] While direct studies on the effect of this compound on the kynurenine pathway are limited, its potential to act as a substrate or inhibitor for IDO/TDO warrants further investigation.

References

- 1. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthetic Incorporation of Tryptophan Analogs in Proteins | Basicmedical Key [basicmedicalkey.com]

- 3. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH [frontiersin.org]

- 7. Inducing the tryptophan catabolic pathway, indoleamine 2,3-dioxygenase (IDO), for suppression of graft-versus-host disease (GVHD) lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indoleamine 2,3-dioxygenase depletes tryptophan, activates general control non-derepressible 2 kinase and down-regulates key enzymes involved in fatty acid synthesis in primary human CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

7-azatryptophan safety and handling guidelines

An In-depth Technical Guide to 7-Azatryptophan: Safety and Handling for Researchers

Introduction

This compound (7AW), a non-canonical amino acid and an isostere of tryptophan, is a valuable tool for researchers, particularly in protein engineering and spectroscopic studies.[1][2] Its unique fluorescent properties make it an effective intrinsic probe for investigating protein structure, function, and dynamics.[1][3] While it is not classified as a hazardous substance, a thorough understanding of its properties and adherence to rigorous safety protocols are paramount in a laboratory setting. This guide provides comprehensive safety and handling information for researchers, scientists, and drug development professionals, drawing from available safety data sheets and scientific literature.

Hazard Identification

According to available safety data sheets, this compound is not classified as a hazardous substance or mixture under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4] However, it is crucial to note that the chemical, physical, and toxicological properties have not been thoroughly investigated. Therefore, it should be handled with the care accorded to all laboratory chemicals, following good industrial hygiene and safety practices.[5]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for safe handling, storage, and experimental design.

| Property | Data | Source(s) |

| Molecular Formula | C₁₀H₁₁N₃O₂ | [6][7] |

| Molecular Weight | 205.21 g/mol | [6][7] |

| Appearance | Solid powder, can be beige in color | [5][6] |

| Melting Point | 262-264 °C; 289-290 °C | [3][5] |

| Solubility | Soluble in 1 M HCl (50 mg/ml) with heat. 10 g/L in water (20°C). | [3][5] |

| Fluorescent Properties | Excitation: 310 nm; Emission: 402 nm | [3] |

| Storage Class | 11 - Combustible Solids | [6] |

Toxicological Data

Specific toxicological data for this compound is limited. Most safety data sheets indicate that no data is available for acute toxicity, skin corrosion/irritation, or other endpoints.[4][8] One SDS notes an analogy to L-tryptophan, for which an oral LD50 in rats is available. This information should be used with caution as an indicator for a related compound, not as a direct measure of this compound's toxicity.

| Test | Species | Route | Result | Source(s) |

| Acute Toxicity (this compound) | - | - | No data available | [4] |

| Acute Toxicity (L-Tryptophan Analogy) | Rat (female) | Oral (LD50) | > 2,000 mg/kg | |

| Germ Cell Mutagenicity | - | - | In vitro mammalian cell gene mutation test mentioned as a test type. | [4] |

| Skin Sensitization | Mouse | - | Local lymph node assay (LLNA) mentioned as a test type. | [4] |

Handling, Storage, and Disposal

Safe Handling Procedures

Proper handling is critical to minimize exposure and maintain product integrity.

-

Ventilation: Use in a well-ventilated area or inside a chemical fume hood.[8]

-

Personal Contact: Limit all unnecessary personal contact. Avoid contact with skin and eyes and do not breathe dust.[5]

-

Hygiene: Do not eat, drink, or smoke when handling. Always wash hands with soap and water after handling the product.[5]

-

Dust Control: Avoid the formation and accumulation of dust.[5] Use dry clean-up procedures and avoid generating dust during spills.

Storage Conditions

Correct storage ensures the stability and quality of the compound.

-

Container: Store in the original, tightly closed container.[5][8]

-

Environment: Keep in a dry, cool, and well-ventilated place.[8]

-

Temperature: To maintain product quality, refrigeration is recommended.[5]

-

Incompatibilities: Avoid strong oxidizing agents, as ignition or violent reactions may result.

Disposal Guidelines

Dispose of this compound and its containers in accordance with all applicable national and local regulations.

-

Waste Classification: Treat as chemical waste. Do not mix with other waste.

-

Solid Waste: Collect unused solid material and contaminated disposables (e.g., gloves, weigh boats) in a designated, sealed, and clearly labeled hazardous waste container.[9]

-

Liquid Waste: Collect all solutions containing the compound in a designated aqueous hazardous waste container.[9]

-

Containers: Handle uncleaned, empty containers as you would the product itself.

Exposure Control and Personal Protective Equipment (PPE)

Appropriate engineering controls and PPE are essential to prevent exposure.

-

Engineering Controls: Ensure adequate ventilation. An eyewash unit should be readily available.[8]

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or other appropriate protective eyeglasses.[5][8]

-

Skin Protection: Wear impervious protective clothing, such as a lab coat, to prevent skin exposure.[5][8]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves).[10]

-

Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH-approved full-face respirator with a particle filter.[4][5][8]

References

- 1. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 7-Aza-L-tryptophan | C10H11N3O2 | CID 7000165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to 7-Azatryptophan Fluorescence: An Intrinsic Probe for Elucidating Biomolecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azatryptophan (7-AzaTrp) is a fluorescent analog of the natural amino acid tryptophan, in which the carbon atom at the 7th position of the indole ring is replaced by a nitrogen atom. This seemingly subtle modification imparts unique and advantageous photophysical properties, establishing 7-AzaTrp as a powerful intrinsic fluorescent probe for investigating protein structure, dynamics, and interactions. Its distinct spectral characteristics, including a notable red-shift in both absorption and emission compared to tryptophan, allow for selective excitation and detection, even in the presence of multiple native tryptophan residues.[1][2] Furthermore, the fluorescence of 7-AzaTrp is exquisitely sensitive to its local environment, making it an invaluable tool for reporting on changes in solvent polarity, accessibility, and binding events.[1][2] This technical guide provides a comprehensive overview of the fundamental fluorescence properties of this compound, detailed experimental protocols for its application, and visual representations of its utility in studying complex biological processes.

Photophysical Properties of this compound

The utility of this compound as a fluorescent probe stems from its distinct photophysical properties, which are summarized below.

Spectral Characteristics

7-AzaTrp exhibits absorption and emission spectra that are significantly red-shifted compared to native tryptophan. The absorption maximum of 7-AzaTrp is shifted by approximately 10 nm, while the emission maximum shows a more substantial red-shift of about 46 nm.[1][2] This spectral separation is a key advantage, as it enables the selective excitation of 7-AzaTrp without significant interference from the fluorescence of endogenous tryptophans in a protein.

Environmental Sensitivity (Solvatochromism)

The fluorescence emission of this compound is highly sensitive to the polarity of its environment, a phenomenon known as solvatochromism. In nonpolar environments, such as the hydrophobic core of a protein, 7-AzaTrp displays a blue-shifted emission with a higher quantum yield. Conversely, in polar, aqueous environments, its emission is red-shifted and the quantum yield is significantly quenched.[1] This property allows researchers to probe the local environment of the 7-AzaTrp residue within a protein and monitor changes in its solvent exposure during processes like protein folding, unfolding, or ligand binding.

Quantitative Photophysical Data

The following tables summarize key quantitative data on the fluorescence properties of this compound and its chromophore, 7-azaindole, in various solvents.

| Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| This compound | ||||

| Water (pH 7) | ~288 | ~397 | 0.01 | [1] |

| Acetonitrile | - | - | 0.25 | [1] |

| 7-Azaindole | ||||

| Cyclohexane | - | 325 | - | [1] |

| Water | - | 400 | - | [1] |

| Methanol | 287 | 374, 505 (bimodal) | - | [3] |

| Solvent | Fluorescence Lifetime (τ) | Decay Characteristics | Reference |

| This compound | |||

| Water (pH 4-10) | ~780 ps | Single-exponential | [2][4] |

| Methanol | 140 ps | Single-exponential | [4] |

| DMSO | - | Non-exponential | [4] |

| Acetonitrile | - | Non-exponential | [4] |

| 1-Methyl-7-azaindole | |||

| Water | 21 ns | - | [2] |

Experimental Protocols

Site-Specific Incorporation of this compound into Proteins

The introduction of this compound at a specific site within a protein is typically achieved through site-directed mutagenesis of the gene encoding the protein of interest, followed by expression in a tryptophan-auxotrophic host strain.

Protocol:

-

Primer Design: Design mutagenic primers that introduce a TAG amber stop codon at the desired tryptophan codon (TGG) in the gene of interest.

-

Site-Directed Mutagenesis: Perform PCR-based site-directed mutagenesis using a high-fidelity DNA polymerase to introduce the amber codon into the expression plasmid.

-

Template Removal: Digest the parental, methylated template DNA with the DpnI restriction enzyme.

-

Transformation: Transform the mutated plasmid into a tryptophan-auxotrophic E. coli strain (e.g., a strain with a deleted trpB gene).

-

Protein Expression:

-

Grow the transformed E. coli in a minimal medium supplemented with all amino acids except tryptophan.

-

Induce protein expression (e.g., with IPTG).

-

Simultaneously, supplement the culture medium with L-7-azatryptophan. The cellular machinery will incorporate 7-AzaTrp at the amber codon.

-

-

Protein Purification: Purify the 7-AzaTrp-labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

-

Verification: Confirm the incorporation of this compound by mass spectrometry.

Fluorescence Spectroscopy of this compound Labeled Proteins

Protocol:

-

Sample Preparation:

-

Prepare the purified 7-AzaTrp-labeled protein in a suitable buffer (e.g., phosphate or Tris buffer at a specific pH).

-

Determine the protein concentration using a method that is not affected by the presence of 7-AzaTrp (e.g., Bradford or BCA assay).

-

Prepare a buffer blank for background subtraction.

-

-

Instrument Setup:

-

Use a fluorescence spectrophotometer equipped with a temperature-controlled cuvette holder.

-

Set the excitation wavelength to selectively excite this compound (typically between 295 nm and 310 nm to minimize excitation of native tryptophans).[5]

-

Set the emission wavelength range to capture the full emission spectrum of 7-AzaTrp (e.g., 320 nm to 550 nm).

-

Set the excitation and emission slit widths to optimize the signal-to-noise ratio.

-

-

Data Acquisition:

-

Record the fluorescence emission spectrum of the buffer blank.

-

Record the fluorescence emission spectrum of the protein sample.

-

Subtract the buffer blank spectrum from the protein sample spectrum to obtain the corrected fluorescence spectrum of the 7-AzaTrp-labeled protein.

-

-

Data Analysis:

-

Determine the wavelength of maximum emission (λmax).

-

Calculate the fluorescence intensity at λmax.

-

For quantitative measurements of quantum yield, use a known standard such as quinine sulfate.

-

Förster Resonance Energy Transfer (FRET) with this compound as an Acceptor

This compound can serve as an excellent FRET acceptor from a suitable donor, such as a native tyrosine residue or another fluorescent amino acid analog like p-cyanophenylalanine.[5]

Protocol:

-

Protein Preparation: Prepare the protein containing both the donor and the 7-AzaTrp acceptor.

-

Spectra Measurement:

-

Measure the absorption spectrum of the 7-AzaTrp-labeled protein and the emission spectrum of the donor-only protein.

-

Confirm spectral overlap between the donor's emission and the acceptor's absorption.

-

-

FRET Measurement:

-

Excite the sample at a wavelength that primarily excites the donor fluorophore.

-

Record the fluorescence emission spectrum over a range that covers the emission of both the donor and the acceptor.

-

The observation of quenched donor fluorescence and sensitized acceptor emission is indicative of FRET.

-

-

Control Experiments:

-

Measure the fluorescence of the donor-only protein under the same conditions.

-

Measure the fluorescence of the acceptor-only protein (excited at the donor's excitation wavelength) to correct for any direct excitation of the acceptor.

-

-

Data Analysis:

-

Calculate the FRET efficiency (E) using the formula: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.

-

Visualizations of Experimental Workflows and Biological Pathways

Hirudin Folding Monitored by Tyrosine to this compound FRET

The folding of hirudin, a potent thrombin inhibitor, can be monitored using FRET between a native tyrosine residue (donor) and a site-specifically incorporated this compound (acceptor).[1] In the unfolded state, the donor and acceptor are far apart, resulting in low FRET. Upon folding, they come into close proximity, leading to an increase in FRET efficiency.

Caption: FRET-based monitoring of hirudin folding.

Experimental Workflow for Hirudin-Thrombin Interaction Study

The interaction between hirudin and thrombin can be investigated by monitoring the fluorescence of this compound incorporated into hirudin.[1] Upon binding to thrombin, the local environment of the 7-AzaTrp probe changes, leading to a change in its fluorescence signal, often quenching.

Caption: Workflow for studying hirudin-thrombin interaction.

General FRET Experimental Workflow

This diagram outlines the general steps involved in a FRET experiment using a donor-acceptor pair, where this compound could serve as the acceptor.

Caption: General experimental workflow for FRET analysis.

Conclusion

This compound has emerged as a versatile and powerful fluorescent probe in the study of protein science and drug development. Its unique photophysical properties, particularly its spectral red-shift and environmental sensitivity, provide a distinct advantage over intrinsic tryptophan fluorescence. The ability to site-specifically incorporate 7-AzaTrp into proteins opens up a wide range of applications, from monitoring protein folding and conformational changes to characterizing protein-ligand and protein-protein interactions. The detailed protocols and conceptual workflows presented in this guide offer a solid foundation for researchers to harness the full potential of this compound fluorescence in their scientific endeavors.

References

- 1. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DSpace [dr.lib.iastate.edu]

- 4. DSpace [dr.lib.iastate.edu]

- 5. Non-natural Amino Acid Fluorophores for One- and Two-Step FRET Applications† - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Biosynthetic Incorporation of 7-Azatryptophan into Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the biosynthetic incorporation of the non-canonical amino acid 7-azatryptophan (7-azaTrp) into proteins. This powerful technique enables the introduction of a unique fluorescent probe with minimal structural perturbation, offering significant advantages for studying protein structure, function, and dynamics.

Introduction

This compound is an isostere of tryptophan where the carbon atom at the 7th position of the indole ring is replaced by a nitrogen atom.[1] This substitution results in distinct photophysical properties, including a red-shift in absorbance and fluorescence emission, making it a valuable tool for various biophysical studies.[1][2][3] The fluorescence quantum yield of 7-azaTrp is highly sensitive to its local environment, providing a powerful handle to probe changes in protein conformation and interactions.[1][2][4] This document outlines the protocols for incorporating 7-azaTrp into proteins using E. coli expression systems, along with methods for protein purification and characterization.

Key Applications

-

Fluorescence Resonance Energy Transfer (FRET): The spectral properties of 7-azaTrp make it an excellent FRET acceptor from native tryptophan residues, enabling the study of protein folding and conformational changes.[1]

-

Probing Protein-Ligand Interactions: The sensitivity of 7-azaTrp fluorescence to its environment can be used to monitor the binding of small molecules and other proteins.[5]

-

NMR Spectroscopy: Site-specific incorporation of isotope-labeled 7-azaTrp provides a powerful tool for NMR-based structural and dynamic studies of proteins.[6][7][8]

-

Enhanced Protein Visualization: The intrinsic blue fluorescence of proteins containing 7-azaTrp allows for their detection under UV irradiation.[9][10]

Data Presentation

Table 1: Incorporation Efficiency of Tryptophan Analogs

| Tryptophan Analog | Protein | Expression System | Incorporation Efficiency (%) | Reference |

| This compound | Annexin A5 | E. coli (Trp auxotroph) | ~80 | [9] |

| 5-Hydroxytryptophan | Staphylococcal Nuclease A | E. coli (Trp auxotroph) | High | [11] |

| This compound | Staphylococcal Nuclease A | E. coli (Trp auxotroph) | High | [11] |

| 5-Azatryptophan | Annexin A5 | E. coli (Trp auxotroph) | ~70 | [9] |

| This compound | Phage Lambda Lysozyme | E. coli (overexpression) | High | [12] |

Table 2: Spectroscopic Properties of this compound

| Property | Value | Conditions | Reference |

| Absorption Maximum (λabs) | Red-shifted by ~10 nm vs. Trp | Aqueous solution | [1] |

| Emission Maximum (λem) | Red-shifted by ~46 nm vs. Trp | Aqueous solution | [1] |

| Quantum Yield (QY) | 0.01 | Aqueous solution (pH 7) | [1] |

| Quantum Yield (QY) | 0.25 | Acetonitrile | [1] |

| Stokes Shift | ~130 nm (for 4-azaindole) | Aqueous buffers | [10] |

Experimental Protocols

Protocol 1: Expression of this compound-Labeled Proteins in E. coli

This protocol is adapted for use with a tryptophan auxotrophic E. coli strain, such as ATCC 49980 (genotype: WP2, trp-, uvrA-, malB-).[9][10]

Materials:

-

Tryptophan auxotrophic E. coli strain (e.g., ATCC 49980)

-

Expression vector containing the gene of interest (e.g., pQE80)[9]

-

Luria-Bertani (LB) medium

-

M9 minimal medium

-

Glucose (20% w/v, sterile)

-

MgSO₄ (1 M, sterile)

-

CaCl₂ (0.1 M, sterile)

-

Thiamine (1% w/v, sterile)

-

Casamino acids (10% w/v, sterile, tryptophan-free)

-

L-Tryptophan (Trp)

-

7-Azaindole

-

L-Serine

-

Tryptophan Synthase (TrpS)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Appropriate antibiotic

Procedure:

-

Transformation: Transform the tryptophan auxotrophic E. coli strain with the expression vector containing your gene of interest. Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

-

Main Culture Growth (Initial Phase): Inoculate 1 L of M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, 0.1% casamino acids, and a limiting amount of L-tryptophan (e.g., 20 mg/L) with the overnight culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Preparation of this compound:

-

Induction of Protein Expression:

-

Harvest the cells from the main culture by centrifugation (5000 x g, 10 min, 4°C).

-

Wash the cell pellet twice with M9 minimal medium lacking tryptophan to remove any residual Trp.

-

Resuspend the cells in fresh M9 minimal medium containing all supplements except tryptophan.

-

Add the pre-synthesized this compound to a final concentration of 1 mM.[8]

-

Incubate for 30 minutes with shaking.

-

Induce protein expression by adding IPTG to a final concentration of 1 mM.[9]

-

-

Expression: Continue to incubate the culture overnight at 30°C with vigorous shaking.[9]

-

Cell Harvest: Harvest the cells by centrifugation (6000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until further processing.

Protocol 2: Purification of His-tagged this compound-Labeled Proteins

This protocol is suitable for proteins expressed with an N-terminal His-tag.[8][9]

Materials:

-

Cell pellet from Protocol 1

-

Lysis Buffer (50 mM sodium dihydrogen phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Wash Buffer (50 mM sodium dihydrogen phosphate, 300 mM NaCl, 40 mM imidazole, pH 8.0)

-

Elution Buffer (50 mM sodium dihydrogen phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Ni-NTA affinity chromatography column

-

Lysozyme

-

DNase I

Procedure:

-

Cell Lysis:

-

Resuspend the cell pellet in Lysis Buffer.

-

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

-

Add DNase I to a final concentration of 5 µg/mL.

-

Sonicate the cell suspension on ice to ensure complete lysis.

-

Clarify the lysate by centrifugation (40,000 x g, 40 min, 4°C).[9]

-

-

Affinity Chromatography:

-

Equilibrate a Ni-NTA column with Lysis Buffer.

-

Load the cleared lysate onto the column.

-

Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein using an imidazole gradient (e.g., 20-250 mM) or a single step with Elution Buffer.[9]

-

-

Buffer Exchange and Concentration:

-

Concentrate the eluted protein fractions using an appropriate centrifugal filter device.

-

Exchange the buffer to a suitable storage buffer (e.g., 20 mM MES, 150 mM NaCl, pH 6.5).[8]

-

-

Purity Analysis: Analyze the purity of the protein by SDS-PAGE and Coomassie staining.[9]

Protocol 3: Characterization by Mass Spectrometry

Mass spectrometry is essential to confirm the successful incorporation of this compound.

Procedure:

-

Intact Protein Mass Analysis:

-

Analyze the purified protein by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

-

The expected mass of the protein will be increased by the mass difference between nitrogen and a CH group for each incorporated 7-azaTrp residue.

-

-

Peptide Mass Fingerprinting:

Visualizations

Caption: Experimental workflow for 7-azaTrp incorporation.

Caption: Biosynthesis and incorporation of this compound.

Caption: Rationale for using this compound biosynthetically.

References

- 1. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthetic Incorporation of Tryptophan Analogs in Proteins | Basicmedical Key [basicmedicalkey.com]

- 3. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 4. Characterization of the fluorescence emission properties of this compound in reverse micellar environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace [dr.lib.iastate.edu]

- 6. Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

- 11. Biosynthetic incorporation of tryptophan analogues into staphylococcal nuclease: effect of 5-hydroxytryptophan and this compound on structure and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. promega.com [promega.com]

- 14. application.wiley-vch.de [application.wiley-vch.de]

Application Notes and Protocols: 7-Azatryptophan as a Fluorescent Probe in Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azatryptophan (7-AW) is a fluorescent analog of the natural amino acid tryptophan, offering unique photophysical properties that make it a powerful tool for investigating protein structure, dynamics, and interactions. By replacing the carbon atom at the 7th position of the indole ring with a nitrogen atom, 7-AW exhibits a significant red-shift in both its absorption and emission spectra compared to tryptophan. This spectral distinction allows for selective excitation and monitoring of 7-AW without significant interference from endogenous tryptophans, a common challenge in protein fluorescence studies.[1] Furthermore, the fluorescence of 7-AW is highly sensitive to its local environment, making it an exquisite probe for reporting on changes in protein conformation, ligand binding, and protein-protein interactions.[2]

These application notes provide a comprehensive overview of the use of 7-AW as a fluorescent probe, including detailed protocols for its incorporation into proteins and subsequent spectroscopic analysis.

Key Advantages of this compound

-

Spectral Separation: The absorption and emission maxima of 7-AW are red-shifted by approximately 10 nm and 46 nm, respectively, compared to tryptophan, enabling selective excitation and detection.[1]

-

Environmental Sensitivity: The quantum yield and emission maximum of 7-AW are highly dependent on the polarity of its environment. The quantum yield increases significantly in nonpolar environments, providing a sensitive measure of solvent accessibility.[1]

-

Single Exponential Decay: In aqueous solutions, 7-AW exhibits a single exponential fluorescence decay, simplifying lifetime analysis compared to the complex multi-exponential decay of tryptophan.[3]

-

Site-Specific Incorporation: 7-AW can be incorporated into specific sites within a protein sequence using both biosynthetic and synthetic methods, allowing for targeted investigations.[4][5]

Data Presentation

Table 1: Photophysical Properties of this compound vs. Tryptophan

| Property | Tryptophan (Trp) | This compound (7-AW) | Reference |

| Absorption Maximum (λabs) | ~280 nm | ~290 nm | [1] |

| Emission Maximum (λem) | ~354 nm | ~400 nm | [1] |

| Quantum Yield (Aqueous, pH 7) | ~0.13 | ~0.01 | [1] |

| Quantum Yield (Acetonitrile) | - | 0.25 | [1] |

| Fluorescence Lifetime (Aqueous) | Multi-exponential | Single exponential | [3] |

Table 2: Applications of this compound in Protein Studies

| Application | Protein System | Key Findings | Reference |

| Protein Folding | Hirudin (core domain 1-47) | 7-AW acts as a superior energy acceptor to Trp for monitoring disulfide-coupled folding. | [1] |

| Protein-Protein Interaction | Hirudin-Thrombin | Fluorescence of 7-AW is quenched upon binding to thrombin, indicating environmental changes at the interface. | [1] |

| Small Molecule-Protein Interaction | Avidin-Biotinylated 7-AW | Energy transfer from Trp to 7-AW and a blue-shift in the 7-AW spectrum were observed upon complex formation. | [3] |

| Local Environment Probing | Staphylococcal Nuclease | Incorporation of 7-AW provided insights into the solvent accessibility of Trp residues. | [6] (from[5]) |

| NMR Spectroscopy | Zika Virus NS2B-NS3 Protease | Site-specific incorporation of isotope-labeled 7-AW allowed for straightforward NMR resonance assignments. | [5][7] |

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of this compound using Tryptophan Auxotrophic E. coli

This protocol is suitable for producing proteins containing 7-AW in place of all tryptophan residues.

1. Materials:

-

Tryptophan auxotrophic E. coli strain (e.g., B95.ΔA)

-

Minimal medium (e.g., M9) supplemented with all amino acids except tryptophan

-

L-7-Azatryptophan (Sigma-Aldrich or synthesized)

-

Expression vector containing the gene of interest

-

Standard protein expression and purification reagents (IPTG, buffers, chromatography columns)

2. Procedure:

-

Transformation: Transform the tryptophan auxotrophic E. coli strain with the expression vector containing the gene of interest.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium and grow overnight at 37°C.

-

Minimal Medium Culture: Inoculate 1 L of minimal medium (supplemented with all amino acids except tryptophan and the appropriate antibiotic) with the overnight culture.

-

Growth and Induction: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

7-AW Addition and Induction: Add L-7-azatryptophan to a final concentration of 50-100 mg/L. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Expression: Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein folding and incorporation efficiency.

-

Harvesting and Purification: Harvest the cells by centrifugation. Purify the 7-AW-labeled protein using standard protocols (e.g., affinity chromatography, size-exclusion chromatography).

-

Verification: Confirm the incorporation of 7-AW by mass spectrometry. The mass of the protein will be different from the wild-type due to the substitution of tryptophan (C11H12N2O2, MW: 204.23) with this compound (C10H11N3O2, MW: 205.21).

Protocol 2: Site-Specific Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol allows for the precise placement of a 7-AW residue at a specific position within a peptide or small protein.

1. Materials:

-

Fmoc-L-7-azatryptophan-OH (commercially available or synthesized)

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-